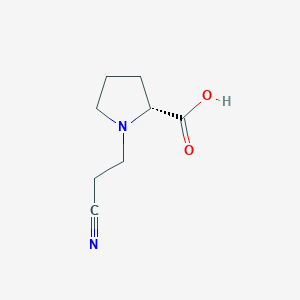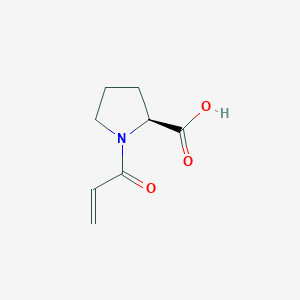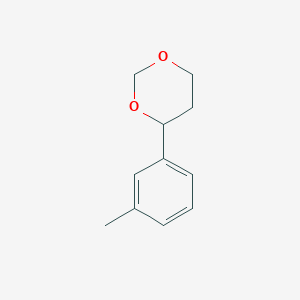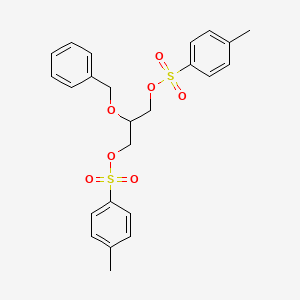
1,3-Ditosyloxy-2-benzyloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Ditosyloxy-2-benzyloxypropane is an organic compound characterized by the presence of two tosylate groups and a benzyloxy group attached to a propane backbone
Méthodes De Préparation
The synthesis of 1,3-Ditosyloxy-2-benzyloxypropane typically involves the tosylation of 1,3-dihydroxy-2-benzyloxypropaneThe reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps include:
- Protection of hydroxyl groups.
- Tosylation using tosyl chloride.
- Purification of the product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,3-Ditosyloxy-2-benzyloxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Elimination Reactions: Under basic conditions, the tosylate groups can be eliminated to form alkenes.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Applications De Recherche Scientifique
1,3-Ditosyloxy-2-benzyloxypropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 1,3-Ditosyloxy-2-benzyloxypropane involves the reactivity of the tosylate groups. These groups are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. The benzyloxy group can participate in various redox reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
1,3-Ditosyloxy-2-benzyloxypropane can be compared with other similar compounds such as:
1,3-Ditosyloxypropane: Lacks the benzyloxy group, making it less versatile in redox reactions.
1,3-Dibenzyloxypropane: Lacks the tosylate groups, making it less reactive towards nucleophilic substitution.
1,3-Ditosyloxy-2-methoxypropane: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
The presence of both tosylate and benzyloxy groups in this compound makes it unique and highly versatile in various chemical transformations.
Propriétés
Numéro CAS |
19945-19-8 |
|---|---|
Formule moléculaire |
C24H26O7S2 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26O7S2/c1-19-8-12-23(13-9-19)32(25,26)30-17-22(29-16-21-6-4-3-5-7-21)18-31-33(27,28)24-14-10-20(2)11-15-24/h3-15,22H,16-18H2,1-2H3 |
Clé InChI |
YJTZGUWPLXSKCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


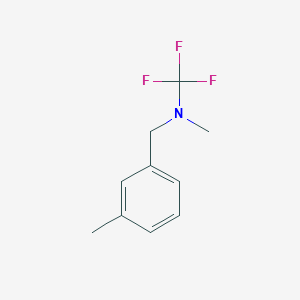
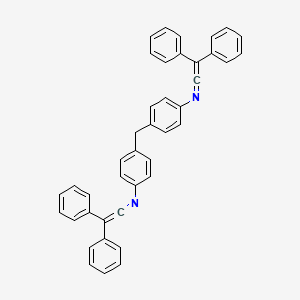
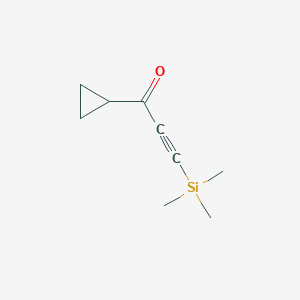
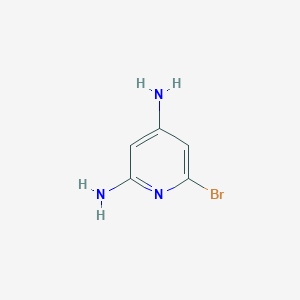
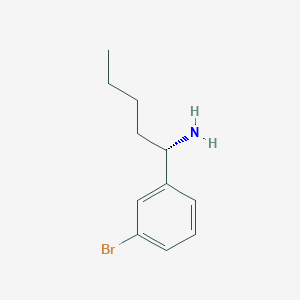
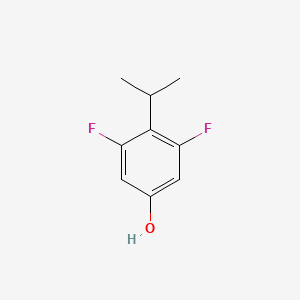
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
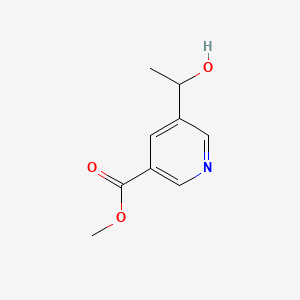
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
